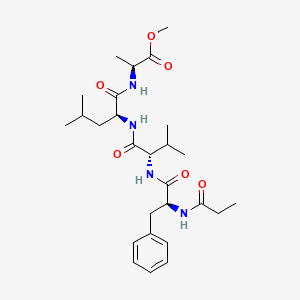
propionyl-Phe-Val-Leu-Ala-OMe
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
propionyl-Phe-Val-Leu-Ala-OMe is a synthetic peptide compound with the molecular formula C27H42N4O6 and a molecular weight of 518.65 g/mol . This compound is characterized by its complex structure, which includes multiple amino acid residues and a phenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propionyl-Phe-Val-Leu-Ala-OMe typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for purification.
化学反应分析
Types of Reactions
propionyl-Phe-Val-Leu-Ala-OMe can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the peptide bonds or the phenyl group.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can yield phenolic derivatives.
科学研究应用
Medicinal Chemistry
Peptide Synthesis and Drug Development
Propionyl-Phe-Val-Leu-Ala-OMe serves as a model compound in the synthesis of bioactive peptides. Its structure allows for the exploration of peptide coupling techniques, which are crucial for developing therapeutics targeting specific diseases such as cancer and metabolic disorders. The compound's amino acid sequence can be modified to enhance its pharmacological properties, making it a versatile scaffold in drug design .
Therapeutic Potential
Research indicates that peptides similar to this compound may exhibit anti-inflammatory and anticancer properties. For instance, studies have shown that branched-chain amino acids (BCAAs), which include leucine and valine, play significant roles in metabolic regulation and may influence insulin sensitivity . This suggests potential applications of this compound in managing conditions like obesity and type 2 diabetes.
Biochemical Research
Metabolic Studies
The compound is utilized in metabolic studies to understand the interactions between amino acids and lipid metabolism. Research has demonstrated that BCAAs can affect the fatty acid oxidation pathways, which are critical for energy homeostasis . By studying this compound, researchers can gain insights into how specific amino acid sequences influence metabolic pathways.
Proteomics and Enzyme Activity
this compound can also be used to investigate enzyme specificity and activity. For example, studies on peptidyl-aminoacyl-l/d-isomerases have highlighted how similar peptides interact with enzymes involved in post-translational modifications . Understanding these interactions can lead to advancements in proteomics, particularly in characterizing enzyme-substrate relationships.
Case Study 1: Insulin Sensitivity
A study involving plasma samples from subjects with varying insulin sensitivity found that metabolites associated with BCAAs were linked to metabolic disorders. The presence of this compound analogs could potentially serve as biomarkers for assessing metabolic health .
Case Study 2: Cancer Research
In cancer research, peptides derived from this compound have been tested for their ability to inhibit tumor growth. Preliminary findings indicate that modifications to the peptide structure enhance its efficacy against specific cancer cell lines, suggesting its potential as a therapeutic agent .
Data Table: Comparative Analysis of Peptide Applications
作用机制
The mechanism of action of propionyl-Phe-Val-Leu-Ala-OMe involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-Phenyl-N-propionyl-L-Ala-L-Val-L-Leu-L-Ala: Lacks the methoxy group.
3-Phenyl-N-propionyl-L-Ala-L-Val-L-Leu: Shorter peptide chain.
3-Phenyl-N-propionyl-L-Ala-L-Val: Even shorter peptide chain.
Uniqueness
propionyl-Phe-Val-Leu-Ala-OMe is unique due to its specific sequence and the presence of the methoxy group, which can influence its chemical properties and biological activities.
属性
CAS 编号 |
19526-15-9 |
|---|---|
分子式 |
C27H42N4O6 |
分子量 |
518.655 |
IUPAC 名称 |
methyl (2S)-2-[[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-phenyl-2-(propanoylamino)propanoyl]amino]butanoyl]amino]pentanoyl]amino]propanoate |
InChI |
InChI=1S/C27H42N4O6/c1-8-22(32)29-21(15-19-12-10-9-11-13-19)25(34)31-23(17(4)5)26(35)30-20(14-16(2)3)24(33)28-18(6)27(36)37-7/h9-13,16-18,20-21,23H,8,14-15H2,1-7H3,(H,28,33)(H,29,32)(H,30,35)(H,31,34)/t18-,20-,21-,23-/m0/s1 |
InChI 键 |
BAIRFIBQXUHMRS-ROQCDXFCSA-N |
SMILES |
CCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)OC |
同义词 |
3-Phenyl-N-propionyl-L-Ala-L-Val-L-Leu-L-Ala-OMe |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















